Lithium trimethylsilanolate

Catalog No.
S1892564
CAS No.
2004-14-0
M.F
C3H10LiOSi
M. Wt
97.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium trimethylsilanolate

CAS Number

2004-14-0

Product Name

Lithium trimethylsilanolate

IUPAC Name

lithium;trimethyl(oxido)silane

Molecular Formula

C3H10LiOSi

Molecular Weight

97.2 g/mol

InChI

InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

LQIZMOLWEQTWCW-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)[O-]

Canonical SMILES

[Li].C[Si](C)(C)O

Lithium Trimethylsilanolate is an organometallic compound often used as an electrolyte material in batteries . It’s a compound with the linear formula (CH3)3SiOLi and a molecular weight of 96.13 . It appears as an off-white to light brown solid .

    Battery Technology

    Lithium Trimethylsilanolate is often used as an electrolyte material in batteries . The lithium ions in the compound can move freely, allowing for the flow of electric current.

    Material Science

    Organometallic compounds like Lithium Trimethylsilanolate are often used in material science for the development of new materials . They can be used in the synthesis of complex molecules or materials with unique properties.

    Chemical Synthesis

    Lithium Trimethylsilanolate could be used in chemical synthesis as a reagent or catalyst . Its unique chemical structure might make it useful in certain types of reactions.

    Chromatography

    Organometallic compounds are sometimes used in chromatography, a method used to separate mixtures . Lithium Trimethylsilanolate could potentially be used in this field.

    Analytical Chemistry

    Lithium Trimethylsilanolate might be used in analytical chemistry as a standard or reagent .

    Pharmaceuticals

    Organometallic compounds are often used in the development of new drugs . Lithium Trimethylsilanolate could potentially be used in this field.

Lithium trimethylsilanolate (LiSi(CH3)3) is a strong, air-sensitive base commonly used in organometallic chemistry. It is typically encountered as a white or colorless liquid solution in an inert solvent, often toluene or hexanes [, ]. This compound plays a significant role in research due to its ability to deprotonate various organic molecules, forming new carbon-carbon bonds and initiating various organic reactions [].


Molecular Structure Analysis

The molecule features a tetrahedral silicon (Si) center bonded to three methyl (CH3) groups and a lithium (Li) cation. The Si-O bond has a partial ionic character due to the high electronegativity difference between Si and O. The three bulky methyl groups create a sterically hindered environment around the central silicon atom [].


Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing LiSi(CH3)3 involves the reaction of methyllithium (CH3Li) with hexamethyldisiloxane (Me3SiOSiMe3) according to the following balanced equation []:

CH3Li + Me3SiOSiMe3 → 2 LiSi(CH3)3 + CH4

  • Deprotonation Reactions: LiSi(CH3)3 acts as a strong base due to the weak Si-H bond in the resulting intermediate after deprotonation. This property allows it to deprotonate a wide range of weakly acidic organic compounds (RH) to generate new carbanion species (R-) as shown:

LiSi(CH3)3 + RH → LiH + R- + (CH3)3SiOSi(CH3)3

This carbanion formation is a crucial step in many organic synthesis reactions for creating carbon-carbon bonds.

  • Decomposition: LiSi(CH3)3 is moisture sensitive and decomposes upon exposure to water, releasing methane gas and forming lithium hydroxide (LiOH):

LiSi(CH3)3 + H2O → CH4 + LiOH + (CH3)3SiOH


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available due to its decomposition upon heating.
  • Boiling Point: Not readily available due to its decomposition upon heating.
  • Solubility: Soluble in organic solvents like toluene, hexanes, and diethyl ether [].
  • Stability: Air and moisture sensitive, decomposes upon exposure [].

Mechanism of Action (Not Applicable)

Lithium trimethylsilanolate does not have a known biological function and the mechanism of action is not applicable in this context.

  • Toxicity: Limited data available, but it is expected to be irritating and harmful if swallowed or inhaled.
  • Flammability: Flammable organic solvents used in solutions can be a fire hazard.
  • Reactivity: Reacts violently with water and moisture, releasing flammable methane gas [].
  • Handling: Due to its air and moisture sensitivity, LiSi(CH3)3 should be handled under inert atmosphere using appropriate personal protective equipment (PPE) like gloves, goggles, and fume hood.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

97.06609491 g/mol

Monoisotopic Mass

97.06609491 g/mol

Heavy Atom Count

6

Related CAS

1066-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2004-14-0

Dates

Modify: 2023-08-16

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